Home > Products > Screening Compounds P117037 > 3,5-Dipalmitoyl-fudr
3,5-Dipalmitoyl-fudr - 7207-68-3

3,5-Dipalmitoyl-fudr

Catalog Number: EVT-1575002
CAS Number: 7207-68-3
Molecular Formula: C41H71FN2O7
Molecular Weight: 723 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,5-Dipalmitoyl-5-fluoro-2'-deoxyuridine is a synthetic derivative of the nucleoside analogue 5-fluoro-2'-deoxyuridine, designed to enhance its lipophilicity and improve its pharmacokinetic properties. This compound is particularly significant in the context of cancer treatment, as it aims to increase the efficacy of the parent drug by facilitating better cellular uptake and improved bioavailability. The modification involves the esterification of the hydroxyl groups at the 3' and 5' positions of the sugar moiety with palmitic acid, resulting in a lipophilic prodrug that can be more effectively delivered to target tissues.

Source and Classification

3,5-Dipalmitoyl-5-fluoro-2'-deoxyuridine is classified under nucleoside analogues, specifically as a lipophilic derivative of 5-fluoro-2'-deoxyuridine. This compound has been synthesized for research purposes and is primarily studied for its potential applications in oncology. Its synthesis is documented in various scientific literature, highlighting methods that enhance drug delivery systems.

Synthesis Analysis

Methods

The synthesis of 3,5-Dipalmitoyl-5-fluoro-2'-deoxyuridine typically involves the following steps:

  1. Activation of Palmitic Acid: Palmitic acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or similar agents to facilitate esterification.
  2. Esterification Reaction: The activated palmitic acid is reacted with 5-fluoro-2'-deoxyuridine in an appropriate solvent (e.g., dimethylformamide or dichloromethane) under controlled conditions (temperature and time) to yield the dipalmitoyl derivative.
  3. Purification: The crude product is purified through techniques such as column chromatography or recrystallization to isolate the desired compound in high purity.

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, maintaining an inert atmosphere during synthesis can prevent hydrolysis of the sensitive nucleoside structure.

Molecular Structure Analysis

Structure

The molecular formula for 3,5-Dipalmitoyl-5-fluoro-2'-deoxyuridine is C41H71FN2O7C_{41}H_{71}FN_2O_7. The structure features two palmitoyl chains attached to the 3' and 5' hydroxyl groups of the sugar moiety, enhancing its lipophilicity.

Data

  • Molecular Weight: Approximately 710.0 g/mol
  • Chemical Structure: The compound consists of a pyrimidine base linked to a sugar moiety with two long-chain fatty acids.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 3,5-Dipalmitoyl-5-fluoro-2'-deoxyuridine is its hydrolysis back to 5-fluoro-2'-deoxyuridine in biological systems. This reaction is facilitated by enzymes such as esterases or through non-enzymatic hydrolysis under physiological conditions.

Technical Details

The stability of the dipalmitoyl derivative under physiological conditions is crucial for its application. Studies have shown that the prodrug can release the active drug over time, providing sustained therapeutic effects.

Mechanism of Action

Process

3,5-Dipalmitoyl-5-fluoro-2'-deoxyuridine acts as a prodrug that enhances cellular uptake due to its lipophilic nature. Once inside the cell, it undergoes enzymatic cleavage to release 5-fluoro-2'-deoxyuridine, which then interferes with DNA synthesis by incorporating into DNA strands and inhibiting thymidylate synthase.

Data

Research indicates that this mechanism leads to increased cytotoxicity against cancer cells compared to unmodified 5-fluoro-2'-deoxyuridine, thereby improving therapeutic outcomes in cancer treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Applications

3,5-Dipalmitoyl-5-fluoro-2'-deoxyuridine has potential applications in:

  1. Cancer Therapy: As a lipophilic prodrug that enhances delivery and efficacy of chemotherapy.
  2. Drug Delivery Systems: Incorporated into lipid-based formulations such as liposomes or solid lipid nanoparticles to improve bioavailability and targeting capabilities.
  3. Research Studies: Used in preclinical studies to evaluate its pharmacokinetic profiles and therapeutic efficacy against various cancers.
Introduction

Overview of 5-Fluoro-2′-Deoxyuridine (FUdR) as an Antimetabolite Chemotherapeutic Agent

5-Fluoro-2′-deoxyuridine (FUdR), also known as floxuridine, is a pyrimidine analog antimetabolite that exerts potent antitumor activity through targeted inhibition of DNA synthesis. Structurally, it features a fluorine atom substituted at the C5 position of uracil linked to 2′-deoxyribose. Its primary mechanism involves intracellular conversion to the active metabolite 5-fluoro-2′-deoxyuridine-5′-monophosphate (FdUMP), which irreversibly inhibits thymidylate synthase (TYMS). This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP)—a critical step in de novo thymidine biosynthesis [6] [8]. Consequently, FUdR depletes thymidine nucleotide pools, disrupts DNA replication, and triggers apoptosis in rapidly dividing cancer cells. While clinically used for hepatic metastases of colorectal cancer via intra-arterial infusion, its therapeutic utility is constrained by rapid systemic catabolism. Over 90% of administered FUdR undergoes enzymatic degradation by thymidine phosphorylase and dihydropyrimidine dehydrogenase (DPD) to inactive metabolites like α-fluoro-β-alanine, resulting in a plasma half-life of merely 10–20 minutes [4] [8].

Table 1: Key Molecular Properties of FUdR

PropertyValue
Chemical FormulaC~9~H~11~FN~2~O~5~
Molecular Weight246.20 g/mol
CAS Registry Number50-91-9
Solubility (Water)50 mg/mL
Primary TargetThymidylate Synthase (TYMS)
MechanismInhibition of dTMP synthesis

Rationale for Lipophilic Prodrug Development: Pharmacokinetic and Bioavailability Challenges

The clinical pharmacokinetics of FUdR reveal significant challenges: low oral bioavailability (typically <30%) due to extensive first-pass metabolism, rapid systemic clearance (57.6 ± 16.4 mL/min/m²), and limited tumor-specific accumulation [4]. Conventional intravenous or intra-arterial administration necessitates frequent dosing or continuous infusion to maintain therapeutic concentrations, increasing toxicity risks like myelosuppression and gastrointestinal mucositis [8]. These limitations underscore the need for prodrug strategies engineered to:

  • Prolong systemic circulation time by reducing renal clearance and enzymatic degradation.
  • Enhance passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
  • Enable active intracellular delivery to overcome multidrug resistance mechanisms.Lipid conjugation—particularly esterification with long-chain fatty acids—emerges as a rational approach to exploit endogenous lipid transport pathways and macrophage-driven drug deposition in reticuloendothelial system (RES)-rich organs like the liver [1]. The 3′,5′-O-dipalmitoyl modification transforms hydrophilic FUdR (logP ~ -1.2) into an amphiphilic prodrug with >98% incorporation efficiency into lipid bilayers, serving as a depot for sustained release [1] [6].

Structural and Functional Significance of 3′,5′-O-Dipalmitoyl Modification in FUdR-dP

3′,5′-O-Dipalmitoyl-5-fluoro-2′-deoxyuridine (FUdR-dP) is synthesized via esterification of FUdR’s 3′ and 5′ hydroxyl groups with palmitic acid (C16:0). This diacylation confers three critical pharmacological advantages:

  • Enhanced Lipophilicity: The addition of two C16 acyl chains increases molecular weight to 769.12 g/mol and logP to >8, enabling spontaneous integration into lipid membranes [1] [9].
  • Controlled Release Kinetics: Once internalized, FUdR-dP undergoes enzymatic hydrolysis by intracellular esterases (e.g., in lysosomes) or liver carboxylesterases, regenerating active FUdR. The release rate is tunable by lipid carrier composition—distearoylphosphatidylcholine (DSPC)-based liposomes exhibit 9-fold slower hydrolysis than egg-phosphatidylcholine liposomes [1].
  • Self-Assembling Properties: FUdR-dP acts as a lipid anchor that stabilizes nanostructures. In liposomes, it occupies positions analogous to phospholipids (e.g., DPPC) within bilayers, reducing membrane fluidity and permeability while preventing payload leakage [9]. This structural integration is critical for RES-targeted depot formation, where Kupffer cells sequester liposomal FUdR-dP and function as localized drug reservoirs [1].

Properties

CAS Number

7207-68-3

Product Name

3,5-Dipalmitoyl-fudr

IUPAC Name

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hexadecanoyloxyoxolan-2-yl]methyl hexadecanoate

Molecular Formula

C41H71FN2O7

Molecular Weight

723 g/mol

InChI

InChI=1S/C41H71FN2O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(45)49-33-36-35(31-37(50-36)44-32-34(42)40(47)43-41(44)48)51-39(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,35-37H,3-31,33H2,1-2H3,(H,43,47,48)/t35-,36+,37+/m0/s1

InChI Key

BJLOKZVEONMGKJ-HKIDPNTFSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCCCCCCCCCC

Synonyms

3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine
3,5-dipalmitoyl-FUDR
5-fluoro-2'-deoxy-O',O'-dipalmitoyluridine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.